molecular formula C12H20N4O B6615428 2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol CAS No. 1274726-74-7

2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B6615428
CAS No.: 1274726-74-7
M. Wt: 236.31 g/mol
InChI Key: VELYTHUFTZBYQQ-UHFFFAOYSA-N
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Description

2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol is a compound that belongs to the family of piperazine derivatives. It has a molecular formula of C12H20N4O and a molecular weight of 236.31 g/mol . This compound is often used in research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol involves several steps. One common method includes the reaction of 6-aminopyridine with piperazine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c13-12-2-1-11(9-14-12)10-16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,10H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELYTHUFTZBYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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